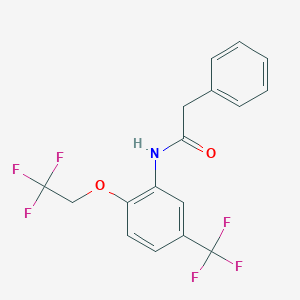![molecular formula C16H16N4O5S2 B284205 N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B284205.png)
N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a triazole ring, a phenyl group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Introduction of the Sulfonamide Group: The sulfonamide group is added using sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.
科学的研究の応用
N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: It can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring and have similar chemical properties.
Sulfonamide Derivatives: Compounds with a sulfonamide group share similar reactivity and biological activity.
Uniqueness
N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a triazole ring and a sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound for research and development.
特性
分子式 |
C16H16N4O5S2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16N4O5S2/c1-24-11-4-6-13(25-2)15(8-11)27(22,23)20-10-3-5-12(21)14(7-10)26-16-17-9-18-19-16/h3-9,20-21H,1-2H3,(H,17,18,19) |
InChIキー |
HNHWPRJLVVWHAK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
正規SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)

![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
